Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester
Overview
Description
HIE-124 is a CNS active anticonvulsant and ultra-short acting hypnotic.
Biological Activity
Thiazolo[3,2-a][1,3]diazepine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-8-oxo-, ethyl ester (hereafter referred to as "the compound"). Various studies have demonstrated its potential as an anxiolytic, anticonvulsant, and sedative agent.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring fused to a diazepine structure. Its synthesis typically involves multi-step organic reactions that yield the desired compound with high purity. The synthesis pathway often includes the use of thiadiazoles and various alkylating agents.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Anxiolytic Activity : The compound has shown significant anxiolytic effects in animal models. In a study comparing its effects to those of traditional benzodiazepines like diazepam, it was found to have a comparable efficacy with a lower side effect profile .
- Anticonvulsant Properties : Research indicates that the compound exhibits potent anticonvulsant activity. In tests involving pentylenetetrazole (PTZ) and maximal electroshock (MES) models, it provided substantial protection against induced seizures. Notably, certain derivatives showed 100% protection against PTZ-induced seizures .
- Sedative Effects : The compound has been evaluated for its hypnotic properties. In vivo studies demonstrated that it induces sleep with a rapid onset and prolonged duration compared to thiopental sodium. This makes it a candidate for use in anesthesia and sedation protocols .
The primary mechanism through which the compound exerts its effects is through modulation of the GABA_A receptor. Binding studies suggest that it interacts favorably with specific amino acid residues within the receptor's benzodiazepine site, enhancing GABAergic transmission and leading to its anxiolytic and anticonvulsant effects .
Table 1: Summary of Biological Activities
Activity | Effectiveness | Comparison |
---|---|---|
Anxiolytic | Significant | Comparable to diazepam |
Anticonvulsant | High | 100% protection against PTZ |
Sedative | Effective | Longer duration than thiopental |
Case Study: Anxiolytic Effects
In a controlled study involving mice, the compound was administered at varying doses. Results indicated significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The therapeutic index was notably higher than that of conventional anxiolytics .
Case Study: Anticonvulsant Efficacy
In another study focusing on anticonvulsant properties, the compound demonstrated effective seizure control in both PTZ and MES models. The effective dose (ED50) was lower than that for traditional agents, indicating a potentially safer profile for clinical use .
Properties
IUPAC Name |
ethyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGPDPNGDCOQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=O)CCCN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805326-00-5 | |
Record name | HIE-124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805326005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HIE-124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS6A6EQZ44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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